molecular formula C10H15NO B12872640 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one

1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one

Cat. No.: B12872640
M. Wt: 165.23 g/mol
InChI Key: VOXZEABDMJXUMD-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one is an organic compound with the molecular formula C10H17N. It is also known by other names such as N-(1-Cyclohexen-1-yl)pyrrolidine and 1-Pyrrolidino-1-cyclohexene . This compound is characterized by a cyclohexene ring fused to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets and pathways. For instance, it can undergo a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions highlight its reactivity and potential for forming various derivatives.

Comparison with Similar Compounds

1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(cyclohexen-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h5H,1-4,6-8H2

InChI Key

VOXZEABDMJXUMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)N2CCCC2=O

Origin of Product

United States

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